(RS)-Duloxetine hydrochloride

Crystallography Solid-State Chemistry Pharmaceutical Formulation

Your chiral purity assays for (S)-duloxetine (Cymbalta) are incomplete without the racemic reference standard. (RS)-Duloxetine hydrochloride (CAS 947316-47-4) is the only material that can validate chiral HPLC/CE methods for quantifying the (R)-enantiomer impurity, as mandated by FDA and EMA. Unlike the single enantiomer, this 1:1 racemic mixture enables accurate detection of chiral inversion, ensuring ANDA and QC compliance. Also essential for solid-state polymorphism studies—racemate crystal packing (space group Pna21) differs critically from the (S)-enantiomer. Stock up for regulatory-grade analytical development.

Molecular Formula C18H20ClNOS
Molecular Weight 333.9 g/mol
CAS No. 947316-47-4
Cat. No. B151194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(RS)-Duloxetine hydrochloride
CAS947316-47-4
SynonymsN-Methyl-γ-(1-naphthalenyloxy)-2-thiophenepropanamine Hydrochloride;  Duloxetine Hydrochloride
Molecular FormulaC18H20ClNOS
Molecular Weight333.9 g/mol
Structural Identifiers
SMILESC[NH2+]CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.[Cl-]
InChIInChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H
InChIKeyBFFSMCNJSOPUAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(RS)-Duloxetine Hydrochloride (CAS 947316-47-4): Technical Specifications and Research-Grade Identity


(RS)-Duloxetine hydrochloride (CAS 947316-47-4) is the racemic mixture, a 1:1 combination of the (R)- and (S)-enantiomers of the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine [1]. It is chemically designated as N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride, with a molecular weight of 333.9 g/mol . While the clinically marketed drug Cymbalta is the chirally pure (S)-enantiomer, the racemate serves as a critical reference standard and research tool, specifically for analytical method development, chiral separation studies, and comparative pharmacological investigations [2].

The Critical Distinction of (RS)-Duloxetine Hydrochloride in Research Procurement


Substituting (RS)-duloxetine hydrochloride with the clinically dominant (S)-enantiomer or other SNRI compounds introduces significant confounders in research settings. The racemate exhibits a distinct solid-state crystal structure (space group Pna21) compared to the (S)-enantiomer, leading to different molecular packing and physicochemical properties that can affect formulation and analytical behavior [1]. Pharmacologically, the (R)-enantiomer, present in the racemate, is at least half as potent in inhibiting serotonin uptake as the (S)-enantiomer, resulting in a distinct composite pharmacological profile not replicated by the single enantiomer [1][2]. Furthermore, the racemate is an essential reference standard for validating chiral purity assays and detecting the undesired (R)-enantiomer impurity in pharmaceutical formulations of (S)-duloxetine, a function for which the pure (S)-enantiomer is inherently unsuitable [3].

Quantitative Differentiation Guide for (RS)-Duloxetine Hydrochloride Procurement


Solid-State Structural Divergence: Racemate vs. (S)-Enantiomer Crystal Packing

The racemic form of duloxetine hydrochloride exhibits a fundamentally different crystal structure than its therapeutically active (S)-enantiomer counterpart. The racemate crystallizes in the orthorhombic space group Pna21 with a bent side-chain conformation, leading to a crystal-packing motif where an ionic hydrophilic phase is encapsulated within a hydrophobic shell. This is in stark contrast to the previously reported (S)-enantiomer crystal structure, which features an extended side chain and molecules packed into separated layers of hydrophobic and ionic hydrophilic phases [1].

Crystallography Solid-State Chemistry Pharmaceutical Formulation

Serotonin Uptake Inhibition: Relative Potency of Racemic Primary Amine Metabolite

The racemic primary amine metabolite of duloxetine demonstrates significantly lower activity in inhibiting serotonin and norepinephrine uptake compared to the parent drug duloxetine. In ex vivo platelet uptake assays, the racemic primary amine was found to be approximately one-fourth as active as duloxetine itself in inhibiting 5-HT and NE uptake [1]. This quantitative difference is critical for understanding the contribution of this metabolite to the overall in vivo pharmacological profile of duloxetine.

Neuropharmacology Metabolism SNRI Activity

Chiral Purity Analysis: Resolution of (R)- and (S)-Enantiomers for Quality Control

The racemate serves as an essential reference standard for developing and validating analytical methods to detect and quantify the undesired (R)-enantiomer in pharmaceutical preparations of the marketed (S)-duloxetine. Capillary electrophoresis methods have been developed to achieve baseline separation of the two enantiomers with a resolution factor (Rs) greater than 2, and with acceptable precision showing RSD values of less than 5% for intra-day and less than 10% for inter-day analyses [1].

Analytical Chemistry Chiral Separation Quality Control

Primary Application Scenarios for (RS)-Duloxetine Hydrochloride in Research and Industry


Analytical Reference Standard for Chiral Purity Testing

Pharmaceutical quality control and R&D laboratories must procure (RS)-duloxetine hydrochloride for use as a reference standard in the development, validation, and routine application of chiral HPLC or CE methods. These methods are mandated by regulatory agencies (e.g., FDA, EMA) to monitor and quantify the presence of the (R)-enantiomer as a chiral impurity in the final drug substance and product of (S)-duloxetine (Cymbalta) [1].

Pharmacological Comparator in In Vitro and Ex Vivo Studies

Neuroscience researchers utilize the racemic mixture as a comparator or control compound to dissect the differential pharmacological contributions of the (R)- and (S)-enantiomers. By comparing the activity of the racemate against the individual pure enantiomers in assays like synaptosomal uptake or receptor binding, scientists can precisely delineate the molecular basis for the superior clinical efficacy of the (S)-enantiomer and the distinct ion channel blocking properties of the (R)-enantiomer [1].

Solid-State and Formulation Development Studies

Formulation scientists and solid-state chemists investigating the polymorphism, stability, and manufacturability of duloxetine-based drug products require the racemate as a unique material. The distinct crystal packing of the racemate compared to the (S)-enantiomer makes it an essential component in studies aimed at identifying stable crystalline forms, preventing unwanted polymorphic transitions, and understanding the impact of chirality on the physical properties of the final dosage form [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (RS)-Duloxetine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.